

# An In-depth Technical Guide on the Thermodynamic Properties of Americium Chloride

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Americium chloride

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This technical guide provides a comprehensive overview of the core thermodynamic properties of **americium chloride** ( $\text{AmCl}_3$ ), a compound of significant interest in nuclear chemistry and materials science. The information presented herein is intended to support research, development, and modeling activities involving this actinide halide. All quantitative data are summarized in structured tables for ease of reference and comparison. Detailed experimental methodologies for key thermodynamic measurements are also provided, alongside graphical representations of experimental workflows.

## Core Thermodynamic Properties of Americium(III) Chloride

Americium(III) chloride typically exists as pink to light red, opaque hexagonal crystals.<sup>[1]</sup> It is a key compound in advanced nuclear and fundamental actinide chemistry research.<sup>[1]</sup> The following tables summarize the fundamental thermodynamic and physical properties of anhydrous americium(III) chloride.

Table 1: Fundamental Physical and Thermodynamic Properties of  $\text{AmCl}_3$

Property	Value	Units	Reference
Molar Mass	349.42	g/mol	[1]
Appearance	Pink hexagonal crystals	-	[1]
Density	5.87	g/cm <sup>3</sup>	[1]
Melting Point	715	°C	[1][2]
Boiling Point	850	°C	[2]

Table 2: Standard Thermodynamic Properties of Solid AmCl<sub>3</sub> (at 298.15 K)

Property	Symbol	Value	Units
Standard Enthalpy of Formation	$\Delta H^\circ_f$	-958.1	kJ/mol
Standard Molar Entropy	$S^\circ$	159.4	J/(mol·K)
Heat Capacity	$C_p$	97.5	J/(mol·K)

Note: Specific experimental values for the standard Gibbs free energy of formation for solid AmCl<sub>3</sub> are not readily available in the reviewed literature. However, it can be calculated using the values for enthalpy of formation and standard molar entropy provided above and the Gibbs-Helmholtz equation.

## Vapor Pressure of Americium(III) Chloride

The vapor pressure of solid americium(III) chloride is a critical parameter in high-temperature applications, such as pyrochemical reprocessing of spent nuclear fuel. The relationship between vapor pressure and temperature can be described by the following equation[3]:

$$\log_{10}(P / \text{Torr}) = 10.7 - 11826 / (T / \text{K})$$

Where:

- P is the vapor pressure in Torr
- T is the temperature in Kelvin

This equation allows for the calculation of the vapor pressure of  $\text{AmCl}_3$  at various temperatures, which is essential for modeling its behavior in molten salt systems and other high-temperature environments.  $\text{AmCl}_3$  is noted for its volatility at temperatures above 775–800°C.[4]

## Hydrated Form: Americium(III) Chloride Hexahydrate

Americium(III) chloride also exists in a hydrated form,  $\text{AmCl}_3 \cdot 6\text{H}_2\text{O}$ . This form has a monoclinic crystal structure.[1]

Table 3: Crystallographic Data for **Americium Chloride** Forms

Compound	Crystal System	Space Group	Lattice Parameters	Reference
$\text{AmCl}_3$	Hexagonal	$P6_3/m$	$a = 7.382 \text{ \AA}$ , $c = 4.214 \text{ \AA}$	[5]
$\text{AmCl}_3 \cdot 6\text{H}_2\text{O}$	Monoclinic	$P2_1/n$	$a = 9.702 \text{ \AA}$ , $b = 6.567 \text{ \AA}$ , $c = 8.009 \text{ \AA}$ , $\beta = 93^\circ 37'$	[6]

## Experimental Protocols

The determination of the thermodynamic properties of highly radioactive materials like **americium chloride** requires specialized experimental techniques and facilities. Below are detailed methodologies for key experiments.

## Synthesis and Purification of Americium(III) Chloride

High-purity anhydrous americium(III) chloride is a prerequisite for accurate thermodynamic measurements. Several methods have been developed for its synthesis.

Method 1: Chlorination of Americium Oxide with Zirconium Tetrachloride in a Molten Salt[7]

This novel pathway avoids the production of mixed hazardous-radioactive waste.

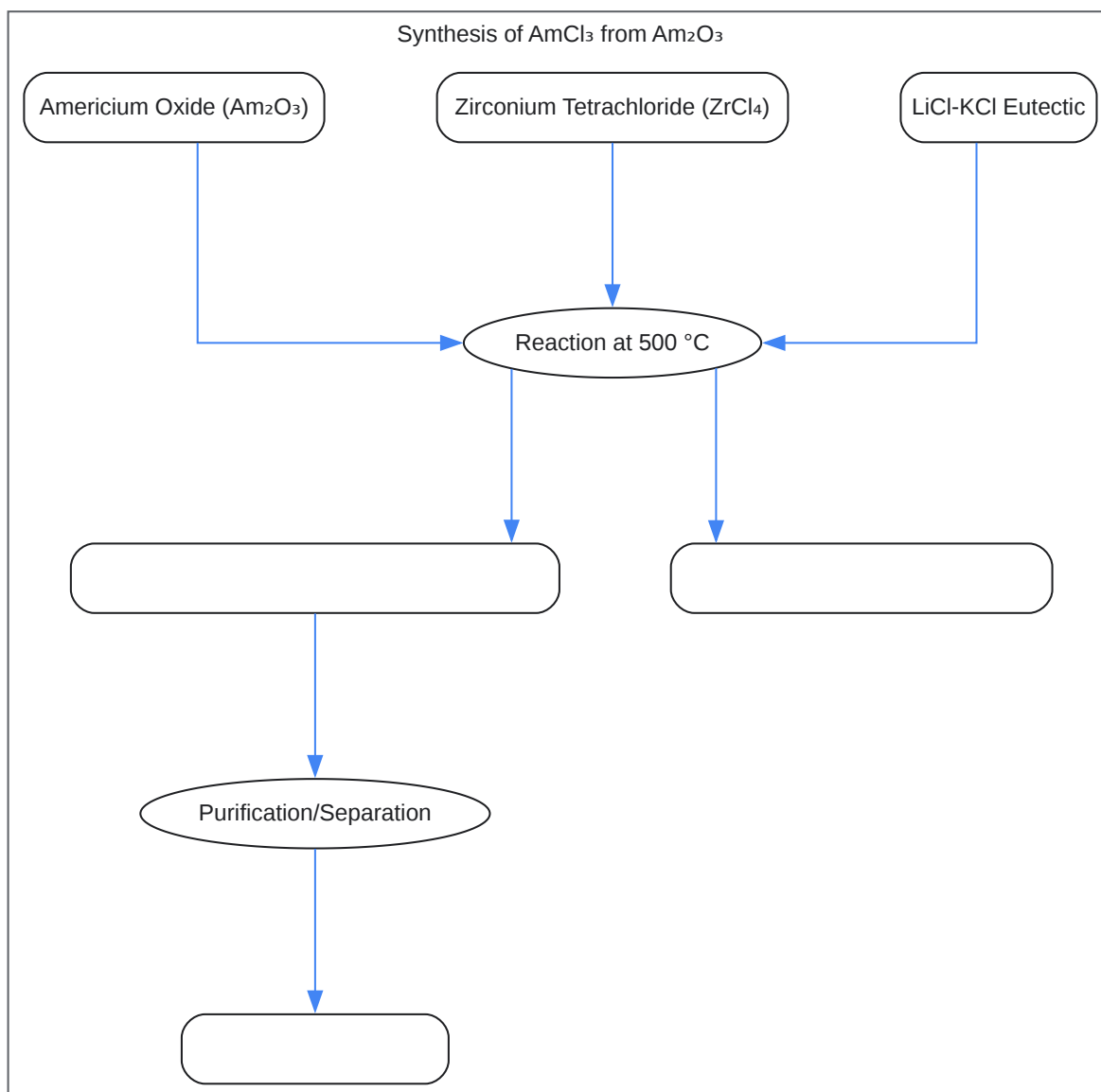
- Reactants: Americium oxide ( $\text{Am}_2\text{O}_3$ ) and zirconium tetrachloride ( $\text{ZrCl}_4$ ).
- Solvent: Eutectic mixture of lithium chloride and potassium chloride ( $\text{LiCl-KCl}$ ).
- Procedure:
  - Americium oxide is mixed with zirconium tetrachloride in a  $\text{LiCl-KCl}$  molten salt.
  - The mixture is heated to 500 °C.
  - The reaction proceeds, forming americium trichloride and zirconium oxide ( $\text{ZrO}_2$ ) as a byproduct.
  - The formation of  $\text{AmCl}_3$  is confirmed using cyclic voltammetry and gamma spectroscopy.
- Advantage: The  $\text{ZrO}_2$  byproduct is not electrochemically active and does not interfere with subsequent electrochemical measurements.

#### Method 2: Reaction of Americium Nitride with Cadmium Chloride<sup>[8]</sup>

This method is suitable for the synthesis of high-purity actinide chlorides.

- Reactants: Americium nitride ( $\text{AmN}$ ) and cadmium chloride ( $\text{CdCl}_2$ ).
- Procedure:
  - Americium nitride is reacted with cadmium chloride in a dynamic vacuum.
  - The reaction is carried out at a temperature of 600–660 K.
  - The product is hexagonal  $\text{AmCl}_3$ .
- Advantage: This method avoids the use of corrosive reagents and has been shown to produce high-purity  $\text{AmCl}_3$  with no detectable oxychloride contamination.

The workflow for the synthesis of  $\text{AmCl}_3$  from  $\text{Am}_2\text{O}_3$  is illustrated in the following diagram:



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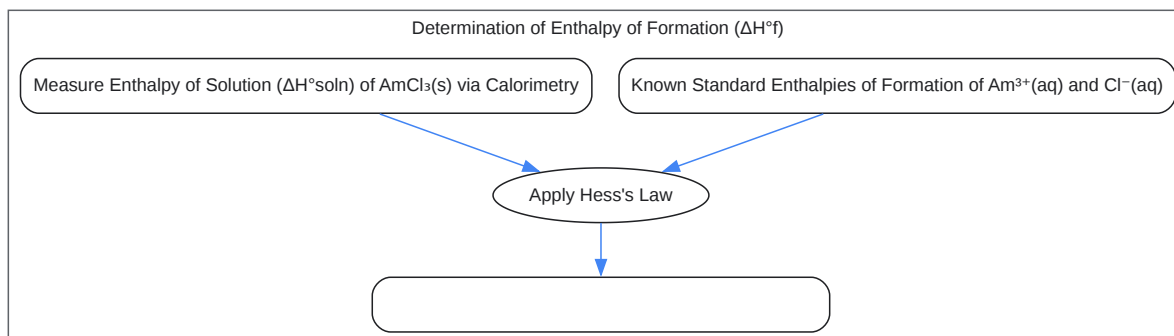
Caption: Workflow for the synthesis of anhydrous  $\text{AmCl}_3$ .

## Determination of Enthalpy of Formation by Solution Calorimetry

Solution calorimetry is a common method for determining the enthalpy of formation of compounds. For actinide compounds, this is typically performed in a specialized microcalorimeter to handle the small sample sizes and radioactivity.

- Apparatus: A semi-adiabatic microcalorimeter.
- Procedure:
  - A precisely weighed small sample (2-8 mg) of anhydrous  $\text{AmCl}_3$  is placed in a sample bulb under an inert atmosphere (e.g., dry nitrogen).<sup>[9]</sup>
  - The sample bulb is placed in the calorimeter containing a known volume of a suitable solvent (e.g., 0.1 M HCl).
  - The temperature of the calorimeter is allowed to stabilize.
  - The sample bulb is broken, and the  $\text{AmCl}_3$  dissolves in the solvent.
  - The change in temperature of the solution is measured precisely.
  - The calorimeter is calibrated using a substance with a known heat of solution.
  - The enthalpy of solution is calculated from the temperature change and the heat capacity of the calorimeter and its contents.
  - The standard enthalpy of formation of  $\text{AmCl}_3(\text{s})$  is then calculated using Hess's law, combining the measured enthalpy of solution with the known standard enthalpies of formation of the other species in the dissolution reaction (e.g.,  $\text{Am}^{3+}(\text{aq})$  and  $\text{Cl}^{-}(\text{aq})$ ).

The logical flow of determining the enthalpy of formation is shown below:



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Caption: Logical flow for calculating the enthalpy of formation.

## Determination of Heat Capacity by Drop Calorimetry

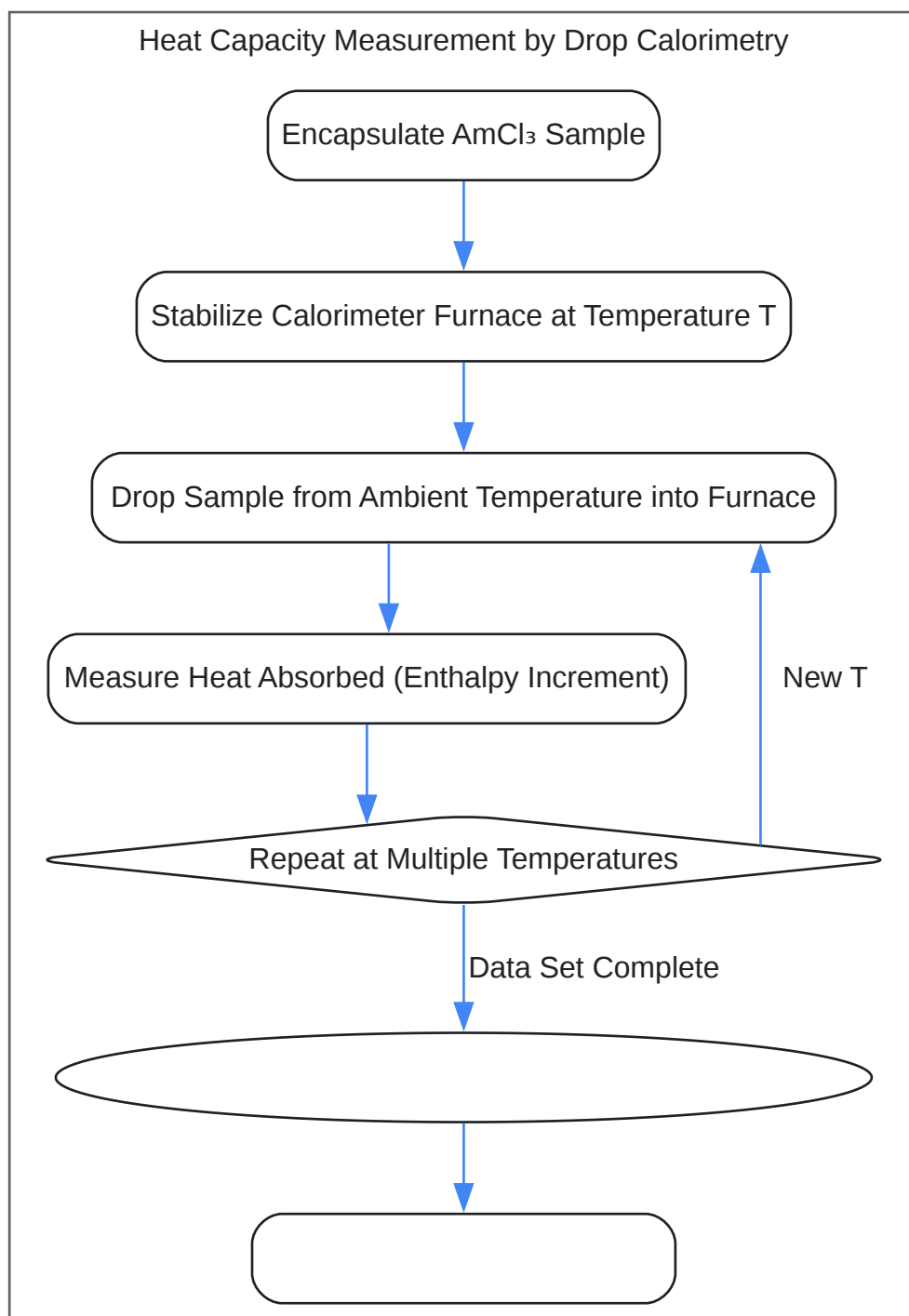
High-temperature heat capacity can be determined using drop calorimetry. This technique is suitable for small, encapsulated actinide samples.<sup>[5]</sup>

- Apparatus: A multi-detector high-temperature calorimeter (MHTC) operating in drop mode.
- Procedure:
  - A small, known mass of the  $\text{AmCl}_3$  sample (less than 150 mg) is encapsulated in a suitable container (e.g., a sealed quartz ampoule).
  - The calorimeter furnace is stabilized at a desired high temperature.
  - The encapsulated sample, initially at a known ambient temperature, is dropped into the hot zone of the calorimeter.
  - The heat absorbed by the sample to reach the furnace temperature is measured by the detector. This provides the enthalpy increment ( $H^\circ(T) - H^\circ(298.15 \text{ K})$ ).

- The experiment is repeated at several different temperatures to obtain a series of enthalpy increments.
- The heat capacity at constant pressure ( $C_p$ ) is derived by differentiating the temperature function of the enthalpy increments.
- The instrument is calibrated by dropping a standard reference material (e.g., sapphire) with a well-known heat capacity.

The experimental workflow for drop calorimetry is depicted below:





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- To cite this document: BenchChem. [An In-depth Technical Guide on the Thermodynamic Properties of Americium Chloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b081593#thermodynamic-properties-of-ameridium-chloride]

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